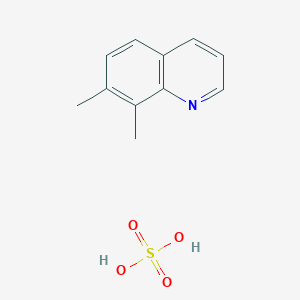

7,8-Dimethylquinoline sulfate

Beschreibung

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Chemical Sciences

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.orgecorfan.org This structural motif is of significant interest in the chemical sciences, particularly in medicinal chemistry, due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. orientjchem.orgresearchgate.netnih.gov The quinoline scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets, leading to diverse pharmacological effects. orientjchem.orgbenthamdirect.com

The versatility of the quinoline ring system allows for the introduction of various substituents at different positions, which can significantly modulate the compound's physicochemical properties and biological activity. orientjchem.org This adaptability has made quinoline and its derivatives a focal point of extensive research, leading to the development of numerous therapeutic agents. nih.govbenthamdirect.com The chemical reactivity of quinoline, which can undergo both electrophilic and nucleophilic substitution, further enhances its utility as a building block in organic synthesis. noveltyjournals.comtandfonline.com

Overview of Quinoline Derivatives and Their Salt Formations

Quinoline derivatives are a broad class of compounds that feature the fundamental quinoline structure with one or more substituents. These modifications can dramatically alter the parent molecule's properties, giving rise to a wide spectrum of applications. orientjchem.orgnih.gov Common derivatives include those with alkyl, halogen, amino, and carboxylic acid groups attached to the quinoline core. cnr.itsmolecule.com

As a weak tertiary base, quinoline readily forms salts with various acids. orientjchem.orgecorfan.orgcnr.it This salt formation is a crucial aspect of its chemistry, often employed to improve the solubility and stability of quinoline-based compounds, which is particularly important in pharmaceutical applications. The sulfate (B86663) salt, for instance, is formed by the reaction of quinoline with sulfuric acid. The formation of salts like hydrochlorides and sulfates is a common strategy in the isolation and purification of quinoline derivatives. utexas.edu

Research Rationale for Investigating 7,8-Dimethylquinoline (B1340081) Sulfate

Research into the synthesis and properties of derivatives of 7,8-dimethylquinoline has been undertaken to explore their potential as antimicrobial and antifungal agents. researchgate.netconnectjournals.com The formation of the sulfate salt of 7,8-dimethylquinoline provides a means to potentially enhance its solubility and handling characteristics for research purposes. While specific detailed research findings on 7,8-Dimethylquinoline sulfate are not extensively documented in the provided search results, the rationale for its investigation lies in the broader context of exploring the structure-activity relationships of substituted quinolines. The synthesis of related 7,8-dimethylquinoline derivatives has involved multi-step reactions, including cyclization and chlorination. smolecule.comresearchgate.netconnectjournals.com The characterization of such compounds typically involves spectroscopic techniques like NMR and mass spectrometry. niscpr.res.in

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C11H13NO4S |

|---|---|

Molekulargewicht |

255.29 g/mol |

IUPAC-Name |

7,8-dimethylquinoline;sulfuric acid |

InChI |

InChI=1S/C11H11N.H2O4S/c1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4) |

InChI-Schlüssel |

GZQDQZKZCALPIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7,8 Dimethylquinoline Sulfate and Analogous Structures

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system is a foundational process in organic synthesis, with numerous named reactions developed for this purpose. iipseries.org These methods, originating in the late 19th century, continue to be adapted and refined for the synthesis of complex and specifically substituted quinolines like 7,8-dimethylquinoline (B1340081).

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. wikipedia.orgmetu.edu.tr The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid. wikipedia.org The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. metu.edu.trpharmaguideline.com The aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the quinoline. pharmaguideline.com

To synthesize 7,8-dimethylquinoline, 2,3-dimethylaniline (B142581) would serve as the starting amine. The reaction is known for being vigorous, and modern adaptations often focus on milder conditions. wikipedia.org This can include the use of less harsh oxidizing agents, such as arsenic acid, or alternative catalysts to improve control and yield. wikipedia.org Recent research has also explored modifications where a substituted acrolein or a vinyl ketone is used instead of glycerol to introduce substituents directly onto the hetero-ring. researchgate.net Despite its age, the Skraup reaction remains a valuable tool, with ongoing research aimed at improving reaction conditions and expanding its applicability. ijpsjournal.com

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is one of the most direct methods for quinoline synthesis. nih.govresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). researchgate.net For 7,8-dimethylquinoline, the starting material would be 2-amino-3,4-dimethylbenzaldehyde (B13945860) or a corresponding ketone.

The classical Friedländer reaction was often catalyzed by strong acids or bases like sodium hydroxide. nih.gov However, modern organic synthesis has introduced a host of catalytic innovations to improve yield, simplify procedures, and reduce environmental impact. These innovations include:

Lewis Acids: Catalysts like tin tetrachloride and scandium(III) triflate have been shown to be effective. wikipedia.org

Heterogeneous Catalysts: Solid-supported catalysts such as Amberlyst-15 resin, sulfonic acid functionalized microreactors, and various metal oxides on supports like rice husk ash have been employed. nih.gov These offer advantages in terms of easy separation and reusability.

Metal-Free Catalysts: Recent developments include the use of Brønsted acid functionalized g-C3N4 and ionic liquids, which act as recyclable and environmentally friendly catalysts. nih.govsemanticscholar.org

Green Solvents: The reaction has been successfully performed in greener media like water or under solvent-free conditions, often accelerated by microwave irradiation. nih.govresearchgate.net

These catalytic advancements make the Friedländer synthesis a versatile and efficient method for preparing polysubstituted quinolines. researchgate.net

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous Brønsted/Lewis Acids | H₂SO₄, p-TsOH, SnCl₄, Sc(OTf)₃ | Well-established, effective for many substrates. | wikipedia.orgnih.gov |

| Heterogeneous Solid Acids | Amberlyst-15, RHA-SO₃H, Functionalized g-C₃N₄ | Easy separation, catalyst recyclability, reduced waste. | nih.govnih.gov |

| Ionic Liquids | [Et₃NH]⁺[BF₄]⁻, [Msim][OOCCCl₃] | Green solvent/catalyst, high efficiency, mild conditions. | semanticscholar.orgscispace.com |

| Nanoparticle Catalysts | Nickel oxide nanoparticles, FeCl₂·2H₂O-RiHA | High catalytic activity, solvent-free conditions. | nih.govnih.gov |

The Doebner-Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with an aniline, typically in the presence of a Lewis or Brønsted acid catalyst like hydrochloric acid or tin tetrachloride. iipseries.orgwikipedia.org To produce a 7,8-dimethylquinoline derivative, 2,3-dimethylaniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone, such as crotonaldehyde. iipseries.org This method is often more flexible than the Skraup synthesis for producing substituted quinolines. wikipedia.org

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. metu.edu.tr For the synthesis of a 7,8-dimethylquinoline derivative, 2,3-dimethylaniline would be condensed with a suitable β-diketone. The initial product is a β-amino enone, which then undergoes thermal or acid-catalyzed cyclization to form the quinoline ring. metu.edu.trpharmaguideline.com

Both the Doebner-Miller and Combes reactions are powerful tools for creating substituted quinolines and represent important alternatives to the Skraup and Friedländer methods. iipseries.orgresearchgate.net

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of isatin's amide bond to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. wikipedia.org

To synthesize a 7,8-dimethylquinoline derivative via this pathway, a substituted isatin such as 4,5-dimethylisatin (B1605237) would be required. The resulting quinoline-4-carboxylic acid can then be decarboxylated, often by pyrolysis with calcium oxide, to yield the desired 7,8-dimethylquinoline. pharmaguideline.com While effective, the Pfitzinger reaction can suffer from low yields and the use of harsh basic conditions. researchgate.net Variations like the Halberkann variant, which uses N-acyl isatins, produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

| Reaction Name | Key Reactants | Primary Product Type | Notes for 7,8-Dimethylquinoline | Reference |

|---|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent | Quinoline (unsubstituted in hetero-ring) | Requires 2,3-dimethylaniline as starting material. | wikipedia.orgpharmaguideline.com |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Substituted quinoline | Requires 2-amino-3,4-dimethylbenzaldehyde. | nih.govresearchgate.net |

| Doebner-Miller | Aniline, α,β-Unsaturated carbonyl | Substituted quinoline | Requires 2,3-dimethylaniline. | iipseries.orgwikipedia.org |

| Pfitzinger | Isatin, Carbonyl compound, Base | Quinoline-4-carboxylic acid | Requires a substituted isatin (e.g., 4,5-dimethylisatin). | pharmaguideline.comwikipedia.org |

Green Chemistry Principles Applied to Quinoline Sulfate (B86663) Synthesis

In recent decades, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. ijpsjournal.com This involves designing processes that minimize waste, use less hazardous substances, improve energy efficiency, and utilize renewable resources. mlsu.ac.inscispace.com The synthesis of quinolines, traditionally reliant on harsh reagents and high temperatures, has been a significant area for green innovation. ijpsjournal.comresearchgate.net

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. researchgate.netacs.org In quinoline synthesis, this has led to the exploration of several green reaction media:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green medium. Friedländer syntheses have been successfully conducted in aqueous media, often using specific catalysts to facilitate the reaction. nih.gov

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. scispace.com Their negligible vapor pressure reduces air pollution. Various quinoline syntheses have been developed using Brønsted-acidic or other functionalized ionic liquids, which can often be recycled and reused. scispace.comias.ac.in

Deep Eutectic Solvents (DESs): These are mixtures of components that form a liquid at a much lower temperature than the individual components. ijpsjournal.com They share many of the green properties of ionic liquids, such as low volatility and non-flammability, but are often cheaper and more biodegradable.

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable polymer that can serve as a green solvent for various organic reactions, including quinoline synthesis. nih.gov

Solvent-Free Reactions: The most ideal green approach is to eliminate the solvent entirely. acs.org Many modern quinoline syntheses, often aided by microwave irradiation or mechanical grinding, can be performed under solvent-free conditions, significantly reducing waste and simplifying product purification. ijpsjournal.comresearchgate.net

The application of these green solvents and conditions not only makes the synthesis of compounds like 7,8-dimethylquinoline more sustainable but can also lead to improved reaction efficiency, higher yields, and simpler workup procedures. researchgate.netresearchgate.net

Development of Nanocatalytic and Heterogeneous Catalytic Systems

The synthesis of quinoline derivatives has been significantly advanced by the development of nanocatalytic and heterogeneous catalytic systems, which offer advantages such as high efficiency, reusability, and environmentally benign reaction conditions. acs.orgacs.org These catalysts have been successfully employed in classic quinoline syntheses like the Friedländer annulation.

Nanocatalysts:

Researchers have explored a variety of nanocatalysts for quinoline synthesis. acs.orgacs.org For instance, Li+ modified nanoporous Na+-montmorillonite has been reported as a novel and efficient catalyst for the synthesis of quinolines via the Friedländer annulation under solvent-free conditions. kashanu.ac.ir This method allows for the rapid conversion of 1,3-dicarbonyl compounds and 2-aminoarylketones to the corresponding substituted quinoline derivatives in good to excellent yields. kashanu.ac.ir The catalyst's high porosity, large surface area, and the catalytic activity of the lithium cation contribute to its effectiveness. kashanu.ac.ir Another example involves the use of a nanomaterial, IRMOF-3/PSTA/Cu, in a one-pot multicomponent procedure to generate quinoline derivatives from anilines, benzaldehydes, and phenylacetylene, achieving excellent yields. nih.gov

The use of nanocatalysts often leads to shorter reaction times and high yields. For example, one study reported the synthesis of various quinoline derivatives in 15–60 minutes with yields of 85–96% using a specific nanocatalyst. nih.gov

Heterogeneous Catalysts:

Heterogeneous catalysts provide significant advantages in terms of separation and recyclability. Zeolite-based catalysts have been investigated for the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. rsc.org The catalytic performance was found to be related to the Lewis acid sites of the catalyst, with a ZnCl2/Ni-USY-acid catalyst showing the best results. rsc.org

Metal-free heterogeneous catalysts are also gaining attention. A study on Brønsted acid functionalized g-C3N4 demonstrated its effectiveness in the Friedländer synthesis of quinolines. researchgate.netnih.gov The catalyst's high surface acidity was credited for the enhanced reaction rates. researchgate.netnih.gov Additionally, readily available and cost-effective materials like eggshells have been successfully used as heterogeneous catalysts for the synthesis of pyrano[3,2-c]quinoline derivatives. oiccpress.com

Table 1: Comparison of Various Catalytic Systems for Quinoline Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Li+ modified Na+-montmorillonite | Friedländer annulation | Solvent-free, reusable, good to excellent yields | kashanu.ac.ir |

| IRMOF-3/PSTA/Cu | One-pot multicomponent | Excellent yields | nih.gov |

| Zeolite-based (e.g., ZnCl2/Ni-USY-acid) | Gas-phase from aniline and alcohols | Continuous process, relates to Lewis acidity | rsc.org |

| Brønsted acid functionalized g-C3N4 | Friedländer synthesis | Metal-free, high surface acidity, recyclable | researchgate.netnih.gov |

| Eggshell | Multicomponent reaction | Environmentally friendly, low cost, short reaction time | oiccpress.com |

Application of Microwave and Ultrasonic Irradiation for Enhanced Reactions

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, microwave and ultrasonic irradiation have emerged as powerful tools for enhancing the synthesis of quinoline derivatives. nih.govrsc.org

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. nih.gov For instance, the Skraup synthesis of 7-amino-8-methylquinoline saw a significant decrease in reaction time when conducted under microwave-assisted conditions compared to conventional heating. nih.gov Microwave-assisted methods have been successfully applied to various quinoline syntheses, including the one-pot, three-component synthesis of 2,4-disubstituted quinolines using Yb(OTf)3 as a catalyst in an ionic liquid. organic-chemistry.org This approach offers short reaction times, high yields, and operational simplicity. organic-chemistry.org Furthermore, microwave-assisted synthesis of polyheterocyclic-fused quinoline-2-thiones has been achieved in water without any catalysts or additives, highlighting the green chemistry potential of this technique. rsc.org

Ultrasonic Irradiation:

Ultrasound-assisted synthesis provides an alternative energy source that can accelerate reactions and improve yields. The use of SnCl2·2H2O as a precatalyst in a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water has been reported for the synthesis of 2-substituted quinolines. nih.gov This method is noted for its rapidity and good yields. nih.gov Similarly, ultrasound has been employed in the synthesis of hybrid quinoline-imidazole derivatives, offering benefits in terms of reaction time, energy consumption, and yields. rsc.org The synthesis of piperidinyl-quinoline acylhydrazones has also been efficiently achieved using ultrasound-assisted methods. mdpi.com

Table 2: Impact of Microwave and Ultrasonic Irradiation on Quinoline Synthesis

| Energy Source | Reaction Type | Key Findings | Reference |

| Microwave | Skraup synthesis of 7-amino-8-methylquinoline | Significant reduction in reaction time | nih.gov |

| Microwave | Three-component synthesis of 2,4-disubstituted quinolines | High yields in short reaction times (e.g., 3 minutes) | organic-chemistry.org |

| Microwave | Synthesis of polyheterocyclic-fused quinoline-2-thiones | Catalyst- and additive-free reaction in water | rsc.org |

| Ultrasound | Three-component synthesis of 2-substituted quinolines | Rapid reaction with good yields in water | nih.gov |

| Ultrasound | Synthesis of hybrid quinoline-imidazole derivatives | Reduced reaction time and energy consumption | rsc.org |

One-Pot Multicomponent Reactions for Improved Atom Economy

One-pot multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. taylorfrancis.comresearchgate.net Several MCRs have been developed for the synthesis of quinoline derivatives.

A straightforward and efficient Yb(OTf)3 catalyzed three-component reaction of aldehydes, alkynes, and amines under microwave irradiation in an ionic liquid provides 2,4-disubstituted quinolines in excellent yields. organic-chemistry.org This method is notable for its mild reaction conditions and the recyclability of the catalyst and ionic liquid. organic-chemistry.org Another example is the synthesis of polyhydroquinolines using an acidic ionic liquid immobilized onto magnetic Fe3O4 nanoparticles as a heterogeneous catalyst under solvent-free sonication. rsc.org This approach allows for easy separation and reuse of the catalyst. rsc.org

The synthesis of novel acs.orgrsc.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]quinoline derivatives has been achieved through a multi-component reaction at room temperature using ammonium (B1175870) chloride as a mild, cost-effective, and green catalyst in water. asianpubs.org This two-step process involves a diversified Hantzsch pyridine (B92270) reaction followed by intramolecular cyclization. asianpubs.org

Derivatization and Functionalization Strategies for Dimethylquinolines

The functionalization of the quinoline ring is crucial for modifying its properties and synthesizing a diverse range of derivatives.

Methodologies for Regioselective Substitution on the Quinoline Ring System

The regioselective functionalization of quinolines, particularly through C-H activation, is a highly sought-after strategy in organic synthesis. mdpi.com Transition metal catalysis has played a pivotal role in achieving site-selective functionalization at various positions of the quinoline ring. mdpi.com For instance, Pd-catalyzed C2 arylation of quinoline N-oxide has been demonstrated. mdpi.com

Base-controlled regioselective functionalization of chloro-substituted quinolines has also been achieved using metal amides, allowing for the introduction of various electrophiles at specific positions. acs.org Furthermore, a metal-free protocol for the geometrically inaccessible C5–H halogenation of a range of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acid as the halogen source. rsc.org

Alkylation and Quaternization Processes Leading to Quinolinium Salts

Alkylation and quaternization are fundamental reactions for modifying the nitrogen atom of the quinoline ring, leading to the formation of quinolinium salts. The quaternization of quinoline derivatives can be achieved through classical reactions with alkyl halides. nih.gov For example, 7-methoxyquinoline (B23528) derivatives have been subjected to quaternization with alkyl halides to afford the corresponding quinolinium salts. nih.gov The synthesis of 1,8-dimethylquinolinium (B12468216) salts is typically achieved through the quaternization of 1,8-dimethylquinoline with methyl iodide. evitachem.com

Direct C-H alkylation of quinolines has also been explored. An organophotocatalytic C-H alkylation method for quinolines using an acridinium (B8443388) salt as the photoredox catalyst and aliphatic carboxylic acids as alkylating reagents has been developed. researchgate.net

Formation of Sulfate Anion Adducts and Salts

The formation of sulfate salts of quinoline derivatives is typically achieved by reacting the quinoline base with sulfuric acid. uop.edu.pk Quinoline itself reacts with acids to form salts that are often sparingly soluble in water. uop.edu.pk For the synthesis of 7,8-dimethylquinoline sulfate, 7,8-dimethylquinoline would be treated with sulfuric acid. The resulting salt formation involves the protonation of the nitrogen atom of the quinoline ring by the sulfuric acid.

While specific literature detailing the synthesis of this compound is not abundant in the provided search results, the general principle of forming quinolinium salts is well-established. uop.edu.pkwikipedia.org The synthesis would involve dissolving 7,8-dimethylquinoline in a suitable solvent and adding a stoichiometric amount of sulfuric acid, followed by isolation of the precipitated sulfate salt.

Reactivity and Reaction Mechanisms of 7,8 Dimethylquinoline Sulfate

Investigation of Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Core

The quinoline ring system possesses a dual nature concerning aromatic substitution. The benzene (B151609) ring is generally more susceptible to electrophilic attack, while the pyridine (B92270) ring, being electron-deficient, is more prone to nucleophilic substitution. youtube.comuop.edu.pk The presence of two methyl groups at the C7 and C8 positions on the carbocyclic ring introduces an activating effect, influencing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS)

In quinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions of the benzene ring, as these positions are most activated and lead to more stable cationic intermediates. youtube.comreddit.comquimicaorganica.org For 7,8-dimethylquinoline (B1340081), the C8 position is blocked by a methyl group. The C7 methyl group, being an ortho-, para-director, along with the inherent reactivity of the quinoline system, would be expected to strongly direct incoming electrophiles to the C5 position.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Reference |

| Nitration | Fuming HNO₃, concentrated H₂SO₄, 0°C | 5-Nitro-7,8-dimethylquinoline | youtube.comacs.org |

| Bromination | Br₂, concentrated H₂SO₄, 75°C | 5-Bromo-7,8-dimethylquinoline | youtube.com |

| Sulfonation | Fuming H₂SO₄, 220°C | 7,8-Dimethylquinoline-5-sulfonic acid | uop.edu.pk |

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution (SNA) on the quinoline core is favored on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. uop.edu.pk The reaction often requires activation, such as the presence of a good leaving group (e.g., a halide). The reaction proceeds through an addition-elimination mechanism, often involving a stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Research on 7,8-dimethylquinoline derivatives has shown that halogenated versions are valuable intermediates for further functionalization via nucleophilic displacement. For instance, 2,4-dichloro-7,8-dimethylquinoline can be synthesized, and the chloro groups can then be displaced by various nucleophiles.

A study by Havaldar and Burudkar demonstrated the synthesis of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline, which was subsequently reacted with various aromatic amines. connectjournals.com This reaction is a prime example of nucleophilic aromatic substitution where an amine displaces the chlorine atom at the C2 position. connectjournals.com

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Chloro-4-(pyrazol-1-yl)-7,8-dimethylquinoline | Substituted Anilines | Ethanol, Reflux | 2-(Anilino)-4-(pyrazol-1-yl)-7,8-dimethylquinoline derivatives | connectjournals.com |

| 4-Chloro-6,7-dimethylfuro[3,2-c]quinoline | Substituted Amines | - | N-(substituted phenyl)-6,7-dimethylfuro[3,2-c]quinolin-4-amines | connectjournals.com |

Examination of Oxidation and Reduction Pathways Relevant to Substituted Quinolines

The quinoline ring system can undergo both oxidation and reduction, with the outcome depending on the reagents and conditions employed.

Oxidation

Oxidation of the quinoline ring can be challenging due to its aromatic stability. However, under strong oxidizing conditions, the benzene ring can be cleaved. For example, alkaline potassium permanganate (B83412) (KMnO₄) oxidizes quinoline to pyridine-2,3-dicarboxylic acid. youtube.com The methyl groups of 7,8-dimethylquinoline are also susceptible to oxidation to carboxylic acids under appropriate conditions. Furthermore, derivatives such as 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid can have the hydroxyl group oxidized to a ketone.

Reduction

The pyridine ring of quinoline is more readily reduced than the benzene ring. youtube.com Mild reduction with reagents like tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction, for instance with hydrogen over a platinum catalyst, can lead to the complete saturation of both rings, producing decahydroquinoline. uop.edu.pk Gold nanoparticles supported on TiO₂ have been shown to catalyze the reduction of various functionalized quinolines to their corresponding 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol. researchgate.net

| Reaction | Reagents | Product | Reference |

| Partial Reduction | Tin (Sn), Hydrochloric Acid (HCl) | 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline | uop.edu.pk |

| Full Reduction | H₂, Platinum (Pt) catalyst | 7,8-Dimethyldecahydroquinoline | uop.edu.pk |

| Catalytic Reduction | Hydrosilane/Ethanol, Au/TiO₂ catalyst, 70°C | 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

Kinetic and Thermodynamic Analysis of Reactions Involving 7,8-Dimethylquinoline Sulfate (B86663)

Specific kinetic and thermodynamic data for reactions involving 7,8-dimethylquinoline sulfate are not extensively documented in publicly available literature. However, general principles governing the reactivity of quinolines can be applied. The rates of electrophilic substitution reactions are influenced by the stability of the carbocation intermediate (the sigma complex). reddit.com The electron-donating methyl groups at C7 and C8 are expected to stabilize this intermediate, thus increasing the reaction rate compared to unsubstituted quinoline.

In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The reaction rate is enhanced by electron-withdrawing groups that can stabilize this intermediate. masterorganicchemistry.com In the case of this compound, the protonated nitrogen atom makes the pyridine ring highly electron-deficient, thereby accelerating nucleophilic attack.

Thermodynamically, substitution reactions on the aromatic quinoline core result in the preservation of the aromatic system, which is a highly favorable outcome. In reduction reactions, the disruption of aromaticity in the pyridine ring is a key thermodynamic factor. The reaction of anilines with β-keto esters to form quinolones can be under either kinetic or thermodynamic control; lower temperatures favor the kinetic product (a 4-quinolone), while higher temperatures yield the thermodynamically more stable 2-quinolone. iust.ac.ir

Role of this compound as a Chemical Intermediate in Advanced Organic Synthesis

7,8-Dimethylquinoline and its derivatives serve as versatile intermediates in the synthesis of more complex molecules, particularly those with potential biological activity. connectjournals.com The core structure can be functionalized through the reactions described above to build intricate molecular architectures.

For example, 7,8-dimethylquinoline-2,4-diol is a key starting material for synthesizing a variety of heterocyclic derivatives. connectjournals.comconnectjournals.com It can be converted to 4-hydrazinyl-7,8-dimethylquinolin-2-ol, which then serves as a platform to introduce Schiff's bases, urea/thiourea derivatives, and pyrazole (B372694) moieties. connectjournals.com These transformations highlight the role of the 7,8-dimethylquinoline scaffold as a foundational element in combinatorial chemistry approaches to drug discovery. connectjournals.com

| Starting Material | Transformation | Product Class | Potential Application | Reference |

| 7,8-Dimethylquinoline-2,4-diol | Reaction with hydrazine (B178648) hydrate, then various aldehydes | Schiff's bases of quinolin-2-ol | Antimicrobial, Antifungal | connectjournals.com |

| 7,8-Dimethylquinoline-2,4-diol | Reaction with hydrazine hydrate, then isocyanates/isothiocyanates | Urea/thiourea derivatives of quinolin-2-ol | Antimicrobial, Antifungal | connectjournals.com |

| 4-Hydrazinyl-7,8-dimethylquinolin-2-ol | Cyclization with pentane-2,4-dione | Pyrazolyl-substituted quinolin-2-ol | Antimicrobial, Antifungal | connectjournals.com |

| 7,8-Dimethylquinoline-2,4-diol | Cyclization with chloroacetaldehyde, then chlorination and substitution | Furo[3,2-c]quinoline amines | Biologically active agents | connectjournals.comconnectjournals.com |

Exploration of Stereochemical Aspects in Reactions Involving Substituted Quinolines

Stereochemistry becomes a crucial aspect when reactions involving the 7,8-dimethylquinoline scaffold create new chiral centers. The reduction of the pyridine ring to form 1,2,3,4-tetrahydroquinoline, for instance, can generate a stereocenter at C2 if a substituent is present at that position. While 7,8-dimethylquinoline itself is achiral, reactions on its derivatives can be stereoselective.

Asymmetric synthesis of chiral molecules using substituted quinolines has been demonstrated. For example, asymmetric nucleophilic aromatic substitution has been achieved using organocatalysts derived from cinchonidine. wikipedia.org Furthermore, the synthesis of quinoline alkaloids, which are naturally occurring chiral molecules, often involves stereocontrolled steps. rsc.org While specific studies on the stereochemical outcomes of reactions on this compound are sparse, the principles of asymmetric synthesis and catalysis are broadly applicable to this heterocyclic system. The planar nature of the quinoline ring allows for facial selectivity in addition reactions, which can be controlled by chiral catalysts or auxiliaries to favor the formation of one enantiomer over another.

Coordination Chemistry of 7,8 Dimethylquinoline Sulfate

Ligand Characteristics of Dimethylquinolines in Metal Complexation

Dimethylquinolines, including the 7,8-isomer, are derivatives of quinoline (B57606) that feature two methyl groups on the bicyclic aromatic structure. These methyl groups can significantly influence the ligand's electronic and steric properties, which in turn affect its coordination behavior with metal ions. rsc.org

The electronic effect of the methyl groups, being electron-donating, increases the electron density on the quinoline ring system. This enhanced electron density on the nitrogen atom generally leads to a stronger Lewis basicity compared to the parent quinoline molecule. Consequently, 7,8-dimethylquinoline (B1340081) is expected to form more stable complexes with metal ions.

Table 1: Comparison of Predicted Properties of Quinoline and its Dimethyl Derivatives

| Compound | pKa (Strongest Basic) | Polar Surface Area (Ų) |

|---|---|---|

| Quinoline | 5.15 | 12.89 |

| 2,4-Dimethylquinoline | 5.94 | 12.89 |

| 2,6-Dimethylquinoline (B146794) | 5.42 | 12.89 |

| 7,8-Dimethylquinoline | Not available | 12.89 |

Note: Experimental pKa values can vary. Data for 2,4- and 2,6-dimethylquinoline are included for comparative purposes. The polar surface area is predicted to be the same due to the nature of the substituent.

Mechanisms of Metal-Ligand Binding with Quinoline Derivatives

The primary mechanism of metal-ligand binding for quinoline derivatives like 7,8-dimethylquinoline involves the donation of the lone pair of electrons from the nitrogen atom to a vacant orbital of the metal ion, forming a coordinate covalent bond. researchgate.net This interaction is characteristic of Lewis acid-base chemistry, where the metal ion acts as the Lewis acid and the quinoline derivative as the Lewis base.

For some quinoline derivatives, such as 8-hydroxyquinoline, chelation is possible, involving both the nitrogen and the hydroxyl group, which leads to the formation of a stable five-membered ring with the metal ion. nih.govresearchgate.netscispace.com While 7,8-dimethylquinoline itself does not possess a secondary donor group for chelation, its derivatives can be functionalized to enable such interactions.

Influence of the Sulfate (B86663) Anion on Coordination Behavior and Complex Stability

The sulfate anion (SO₄²⁻) is not merely a counter-ion but can actively participate in the coordination sphere of the metal center. Its influence on the coordination behavior and stability of metal-dimethylquinoline complexes is significant. The sulfate ion can coordinate to metal ions in several modes: as a monodentate, bidentate chelating, or a bridging ligand connecting multiple metal centers.

Structural Elucidation of Metal-Dimethylquinoline-Sulfate Complexes

Spectroscopic methods are also crucial for structural elucidation.

Infrared (IR) Spectroscopy: Can confirm the coordination of both the 7,8-dimethylquinoline ligand (by observing shifts in the C=N and C=C stretching frequencies) and the sulfate anion (by changes in the S-O stretching vibrations, which can indicate its coordination mode).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide insights into the ligand environment and the symmetry of the complex in solution.

UV-Visible Spectroscopy: Can give information about the electronic transitions within the complex and can be used to study complex formation and stoichiometry in solution. scirp.org

While specific structural data for metal-7,8-dimethylquinoline-sulfate complexes are not widely available, studies on related systems, such as metal-pyridine-sulfate and metal-quinoline-sulfate complexes, provide valuable models for predicting the potential structures. These studies reveal a variety of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the ligands.

Table 2: Common Spectroscopic Techniques for Structural Elucidation

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, and angles |

| Infrared (IR) Spectroscopy | Functional group coordination and bonding modes |

| Nuclear Magnetic Resonance (NMR) | Ligand environment and complex symmetry (for diamagnetic complexes) |

| UV-Visible Spectroscopy | Electronic transitions and complex formation studies |

Potential Applications in Catalysis and Material Science

Metal complexes of quinoline derivatives have shown significant promise in various applications, particularly in catalysis and materials science. researchgate.netnih.gov By extension, complexes of 7,8-dimethylquinoline sulfate are expected to exhibit interesting properties in these areas.

In catalysis , quinoline-based metal complexes have been employed in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. scispace.commdpi.com The electronic and steric properties of the 7,8-dimethylquinoline ligand can be tuned to modulate the reactivity and selectivity of the metal catalyst. The sulfate anion could also play a role, potentially acting as a labile ligand that facilitates substrate binding.

In materials science , quinoline derivatives are used in the development of photoluminescent materials, organic light-emitting diodes (OLEDs), and chemical sensors. bohrium.commdpi.com The rigid and aromatic nature of the quinoline framework, combined with its ability to form stable metal complexes, makes it an attractive building block for functional materials. The specific substitution pattern of 7,8-dimethylquinoline could lead to materials with unique photophysical properties.

Computational Chemistry and Theoretical Investigations of 7,8 Dimethylquinoline Sulfate

Density Functional Theory (DFT) for Molecular Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. aps.org This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgscirp.org It is particularly effective for determining the properties of quinoline (B57606) derivatives. rsc.orgnih.gov DFT calculations can elucidate the molecular geometry, orbital energies, and various reactivity descriptors that govern the chemical behavior of 7,8-Dimethylquinoline (B1340081) sulfate (B86663). nih.govnih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. nih.gov For 7,8-Dimethylquinoline sulfate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are employed to achieve a precise optimized structure. nih.govresearchgate.netproquest.com

Interactive Table: Representative Geometric Parameters of a Quinoline Ring

| Parameter | Atom Pair/Triplet | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.42 | - |

| Bond Length | C-N (aromatic) | 1.33 - 1.37 | - |

| Bond Length | C-H | ~1.08 | - |

| Bond Angle | C-C-C (in ring) | ~120 | - |

| Bond Angle | C-N-C (in ring) | ~117 | - |

| Bond Angle | H-C-C | ~120 | - |

Note: This table contains typical, generalized values for quinoline systems for illustrative purposes. Actual calculated values for this compound may vary.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, readily participating in chemical reactions. nih.govmdpi.com

For 7,8-Dimethylquinoline, the HOMO is expected to be distributed across the electron-rich quinoline ring system, while the LUMO would also be located on this π-system. The presence of electron-donating methyl groups would likely raise the HOMO energy level, potentially reducing the HOMO-LUMO gap compared to unsubstituted quinoline.

Interactive Table: Illustrative Frontier Orbital Energies for a Quinoline Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of Chemical Reactivity and Stability |

Note: These values are representative for a generic quinoline derivative to illustrate the concept and are not specific calculated data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. chemrxiv.orgmdpi.com The MEP surface is colored based on the electrostatic potential, revealing regions that are electron-rich or electron-poor. wolfram.com

Red regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfate counter-ion. These sites represent the most likely points for interaction with electrophiles or protons. researchgate.net Conversely, the hydrogen atoms attached to the carbon framework would exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. MEP analysis is thus invaluable for predicting non-covalent interactions and the sites of chemical reactions. chemrxiv.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. ijcce.ac.ir These descriptors provide a more quantitative understanding than FMO analysis alone. Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.netmdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. rsc.org

Interactive Table: Formulas and Significance of Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Measures the ease of charge transfer (reactivity). |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Note: These formulas are derived from Koopmans' theorem within the framework of DFT.

Quantum Chemical Approaches for Elucidating Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating complex reaction mechanisms. mdpi.com For this compound, these approaches can be used to model potential chemical transformations, such as electrophilic substitution (e.g., nitration, sulfonation) or nucleophilic substitution. uop.edu.pkorientjchem.org

The general reactivity of the quinoline ring is well-established. Electrophilic attack typically occurs on the benzene (B151609) ring portion, favoring the C5 and C8 positions. uop.edu.pk Nucleophilic substitution preferentially happens at the C2 and C4 positions of the pyridine (B92270) ring. uop.edu.pkorientjchem.org

A computational study of a reaction mechanism involves mapping the potential energy surface. This is achieved by:

Optimizing the geometries of the reactants, intermediates, and products.

Locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate.

Calculating the activation energy (Ea) , which is the energy difference between the reactants and the transition state.

By comparing the activation energies for different possible pathways, chemists can predict the most likely mechanism and the resulting products. For 7,8-Dimethylquinoline, researchers could computationally investigate how the existing methyl groups at C7 and C8 direct incoming electrophiles, providing a theoretical rationale for the observed regioselectivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7,8-Dimethylquinoline (B1340081) sulfate (B86663) in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete assignment of the proton and carbon signals can be achieved.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of the 7,8-dimethylquinolinium cation is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. Due to the electron-withdrawing effect of the protonated nitrogen atom, the protons on the heterocyclic ring (H2, H3, H4) are anticipated to resonate at a lower field compared to those on the carbocyclic ring. The protons of the benzene (B151609) ring (H5, H6) will also show characteristic splitting patterns. The two methyl groups at positions 7 and 8 will appear as sharp singlet signals, likely with slightly different chemical shifts due to their distinct electronic environments.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the 7,8-dimethylquinolinium cation. The spectrum will display eleven distinct signals for the quinoline (B57606) core, in addition to the signals for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the nitrogen heteroatom and the methyl substituents. Quaternary carbons, such as C7, C8, C8a, and C4a, can be identified by their lack of signal in a DEPT-135 experiment.

Two-Dimensional (2D) NMR Techniques:

COSY (Correlation Spectroscopy): This experiment is vital for establishing the connectivity between adjacent protons. For instance, correlations are expected between H2 and H3, and between H3 and H4, confirming their positions on the pyridine (B92270) ring. Similarly, correlations between H5 and H6 would confirm their ortho-relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, and to identify quaternary carbons. This is particularly useful in confirming the assignments of the methyl and methine carbons in the 7,8-dimethylquinolinium cation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 7,8-Dimethylquinolinium Cation

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | HSQC Correlation | COSY Correlations |

| 2 | ~8.9 - 9.1 (dd) | ~150 - 152 | CH | Yes | H3 |

| 3 | ~7.6 - 7.8 (dd) | ~122 - 124 | CH | Yes | H2, H4 |

| 4 | ~8.0 - 8.2 (d) | ~138 - 140 | CH | Yes | H3 |

| 4a | - | ~128 - 130 | C | No | - |

| 5 | ~7.8 - 8.0 (d) | ~129 - 131 | CH | Yes | H6 |

| 6 | ~7.5 - 7.7 (d) | ~127 - 129 | CH | Yes | H5 |

| 7 | - | ~136 - 138 | C | No | - |

| 8 | - | ~130 - 132 | C | No | - |

| 8a | - | ~148 - 150 | C | No | - |

| 7-CH₃ | ~2.5 - 2.7 (s) | ~18 - 20 | CH₃ | Yes | - |

| 8-CH₃ | ~2.4 - 2.6 (s) | ~14 - 16 | CH₃ | Yes | - |

Note: The chemical shifts are predicted values based on analogous quinolinium salts and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 7,8-Dimethylquinoline sulfate and the nature of the ionic interaction.

The FT-IR spectrum of this compound is expected to be a superposition of the vibrational modes of the 7,8-dimethylquinolinium cation and the sulfate anion. Key characteristic absorption bands would include:

N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibration of the N⁺-H bond, indicative of the protonated quinoline nitrogen.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups will be observed around 2980-2850 cm⁻¹.

C=C and C=N Stretching: A series of sharp bands in the 1650-1450 cm⁻¹ range are characteristic of the quinoline ring's aromatic C=C and C=N stretching vibrations.

Sulfate (SO₄²⁻) Vibrations: The sulfate ion exhibits strong and characteristic absorption bands. The asymmetric stretching mode (ν₃) typically appears as a very strong and broad band around 1100 cm⁻¹, while the symmetric stretching mode (ν₁) may appear as a weaker band near 980 cm⁻¹. The bending modes (ν₄ and ν₂) are expected in the regions of 680-610 cm⁻¹ and 480-420 cm⁻¹, respectively.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would prominently feature:

Aromatic Ring Vibrations: Strong bands corresponding to the in-plane stretching and breathing modes of the quinoline ring system are expected in the 1600-1300 cm⁻¹ region.

Sulfate (SO₄²⁻) Symmetric Stretch: A very strong and sharp peak around 981 cm⁻¹ is the hallmark of the symmetric stretching vibration (ν₁) of the free sulfate ion. The position and shape of this band can be sensitive to the crystalline environment and ionic interactions. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| N⁺-H Stretch | 3200-2800 (broad) | Weak | Protonated quinoline nitrogen |

| Aromatic C-H Stretch | 3100-3000 | Moderate | Quinoline ring C-H |

| Aliphatic C-H Stretch | 2980-2850 | Moderate | Methyl groups C-H |

| C=C, C=N Ring Stretch | 1650-1450 (multiple bands) | Strong | Quinoline ring vibrations |

| SO₄²⁻ Asymmetric Stretch (ν₃) | ~1100 (very strong, broad) | Weak | Sulfate anion |

| SO₄²⁻ Symmetric Stretch (ν₁) | ~980 (weak) | ~981 (very strong, sharp) | Sulfate anion |

| SO₄²⁻ Bending (ν₄) | 680-610 | Moderate | Sulfate anion |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of the 7,8-dimethylquinolinium cation and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound, the analysis would be performed in positive ion mode, detecting the 7,8-dimethylquinolinium cation. The expected exact mass of the [M+H]⁺ ion for 7,8-dimethylquinoline (C₁₁H₁₁N) can be calculated with high precision. Fragmentation of the parent ion under tandem mass spectrometry (MS/MS) conditions can provide further structural confirmation by observing characteristic losses, such as the loss of a methyl group or fragmentation of the quinoline ring system.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for 7,8-Dimethylquinolinium Cation

| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation Pattern |

| [M+H]⁺ | C₁₁H₁₂N⁺ | 158.0964 | To be determined | Loss of CH₃, ring fragmentation |

Note: The calculated m/z is based on the monoisotopic masses of the elements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. The analysis of this compound using GC-MS requires careful consideration of the compound's properties. As a salt, this compound is non-volatile and will not elute directly through a gas chromatograph. Therefore, direct analysis is not feasible. Instead, the analysis would typically proceed through the thermal decomposition of the salt in the hot GC inlet, liberating the volatile 7,8-Dimethylquinoline.

The resulting mass spectrum of 7,8-Dimethylquinoline would exhibit a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that aids in its structural confirmation.

Key Fragmentation Patterns for 7,8-Dimethylquinoline:

A typical GC-MS method for the analysis of quinoline derivatives in a mixture would involve the following parameters:

| Parameter | Value |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 - 280 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min |

| Oven Program | Initial temp. 60-80°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. nih.gov While the crystal structure of this compound is not publicly documented, a study on the closely related compound, 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate, provides valuable insight into the solid-state interactions of a dimethylquinoline cation with a sulfate-derived anion. nih.gov

In this related structure, the protonation of the quinoline nitrogen by sulfuric acid leads to the formation of a quinolinium cation and a hydrogen sulfate anion. nih.gov The crystal packing is stabilized by a network of hydrogen bonds between the cation and anion, as well as π–π stacking interactions between the planar quinoline ring systems. nih.gov It is highly probable that this compound would exhibit similar characteristics, with the sulfate anion interacting with the protonated 7,8-dimethylquinolinium cation through strong hydrogen bonds.

Crystallographic Data for 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate: nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂NO⁺ · HSO₄⁻ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 6.6750 (9) Å, b = 11.6952 (14) Å, c = 14.7283 (18) Å |

| Volume | 1149.8 (3) ų |

| Z | 4 |

The determination of the crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its physical and chemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The quinoline ring system of 7,8-Dimethylquinoline is the chromophore responsible for its UV absorption. The spectrum is typically characterized by multiple absorption bands corresponding to π → π* transitions.

The UV-Vis spectrum of the parent quinoline molecule in a neutral solvent exhibits characteristic absorption bands. The addition of two methyl groups at the 7 and 8 positions is expected to cause a slight bathochromic (red) shift in the absorption maxima due to the electron-donating inductive effect of the alkyl groups. The sulfate counter-ion is a non-absorbing species in the typical UV-Vis range and is not expected to directly influence the electronic transitions of the quinoline chromophore. However, the polarity of the solvent can have a significant impact on the position and intensity of the absorption bands.

Expected UV Absorption Maxima for 7,8-Dimethylquinoline in a Non-polar Solvent:

| Transition | Approximate λmax (nm) |

| π → π | ~225-235 |

| π → π | ~270-280 |

| π → π* | ~300-315 |

It is important to note that these are estimated values based on the known spectrum of quinoline and the expected effects of alkyl substitution. Experimental determination is necessary for precise values.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The 7,8-dimethylquinolinium cation, being a charged species, will have a different retention behavior compared to the neutral 7,8-Dimethylquinoline. The retention time will be influenced by the pH of the mobile phase and the presence of ion-pairing reagents. Adjusting the mobile phase pH can control the ionization state of the analyte, thereby affecting its retention.

Typical RP-HPLC Conditions for Quinoline Derivatives:

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., 230 nm or 275 nm) |

As mentioned in the GC-MS section, direct Gas Chromatography (GC) analysis of the non-volatile this compound is not possible. However, GC is an excellent technique for assessing the purity of the volatile 7,8-Dimethylquinoline base. If a sample of this compound is thermally decomposed in the GC inlet, the resulting chromatogram will show a peak for 7,8-Dimethylquinoline, and any volatile impurities present would be separated and detected.

The purity of the 7,8-Dimethylquinoline can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Typical GC Conditions for Purity Assessment of 7,8-Dimethylquinoline:

| Parameter | Value |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-1, DB-5) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | Isothermal or temperature programmed to achieve good separation of impurities |

Q & A

Q. How can computational modeling improve the design of this compound-based catalysts?

- Methodological Answer : PM3 semi-empirical methods optimize ligand conformations and predict metal-ligand bond lengths (±0.05 Å accuracy). For redox-active complexes, density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to identify catalytic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.